molecular formula C7H5Br2F B14769793 1,2-Dibromo-4-fluoro-3-methylbenzene

1,2-Dibromo-4-fluoro-3-methylbenzene

Cat. No.: B14769793
M. Wt: 267.92 g/mol
InChI Key: LAHTUYCUTOSCSN-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-fluoro-3-methylbenzene is a high-purity halogenated aromatic building block critical for advanced chemical research and development. Its structure, incorporating bromine, fluorine, and a methyl group on a benzene ring, makes it a highly versatile and valuable intermediate in several scientific fields. In organic synthesis, the bromine atoms serve as excellent sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex biaryl structures and extended molecular frameworks. The presence of the fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, which is a key strategy in modern medicinal chemistry for optimizing lead compounds. Furthermore, this compound is used in material science for the development of specialty polymers, liquid crystals, and functionalized resins, where it can enhance thermal stability and introduce specific chemical functionalities. It also serves as a useful standard in analytical chemistry for method development and calibration in techniques like gas chromatography and mass spectrometry. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H5Br2F

Molecular Weight

267.92 g/mol

IUPAC Name

1,2-dibromo-4-fluoro-3-methylbenzene

InChI

InChI=1S/C7H5Br2F/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3

InChI Key

LAHTUYCUTOSCSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)Br)F

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,2-Dibromo-4-fluoro-3-methylbenzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dibromo-4-fluoro-3-methylbenzene (also known as 2,3-dibromo-6-fluorotoluene ) is a highly functionalized halogenated aromatic intermediate.[1][2] Its unique substitution pattern—featuring a methyl group "sandwiched" between a bromine and a fluorine atom, with a second bromine adjacent—makes it a critical scaffold for constructing complex bioactive molecules, particularly in the development of kinase inhibitors and agrochemicals where metabolic stability and steric constraints are paramount.[1][2]

This guide details the authoritative synthetic pathway for this molecule. Unlike simple electrophilic aromatic substitutions which often yield mixtures of isomers due to competing directing effects, the synthesis of this compound requires a regioselective blocking strategy .[1][2] We present a high-fidelity route utilizing 2-amino-6-fluorotoluene as the starting material, employing a sulfonation-blocking technique to ensure exclusive bromination at the sterically congested 3-position.[1][2]

Part 1: Strategic Analysis & Retrosynthesis[1][2]

The Regioselectivity Challenge

The target molecule contains four substituents on the benzene ring: two Bromines (1,2), one Methyl (3), and one Fluorine (4).[1][2]

  • Target Structure: this compound.[1][2][3]

  • Equivalent Toluene Nomenclature: 2,3-Dibromo-6-fluorotoluene (Methyl at C1).[1][2]

Direct bromination of 2-bromo-6-fluorotoluene is not viable because the methyl group (activator) directs incoming electrophiles to the para position (C4), while the fluorine (para-director) directs to C3.[1][2] However, steric hindrance at C3 (flanked by Br and Me) and the strong activation of Me typically favor C4 or C5 substitution, leading to the wrong isomer (e.g., 2,4-dibromo-6-fluorotoluene).[1][2]

Retrosynthetic Pathway

To guarantee the 1,2,3,4-substitution pattern , we must install the second bromine atom at position 3 (relative to toluene) with high precision.[1][2] The most reliable method involves the Sandmeyer reaction of an aniline precursor.[1][2]

  • Target: 2,3-Dibromo-6-fluorotoluene.[1][2]

  • Precursor: 2-Amino-3-bromo-6-fluorotoluene.[1][2]

  • Starting Material: 2-Amino-6-fluorotoluene (6-Fluoro-o-toluidine).[1][2]

Critical Logic: We cannot directly brominate 2-amino-6-fluorotoluene because the amino group strongly directs to the para position (C5).[1] To force bromination at the ortho position (C3), we must first block the para position.[1][2]

Retrosynthesis Target 1,2-Dibromo-4-fluoro- 3-methylbenzene (Target) Intermediate1 2,3-Dibromo-6-fluorotoluene Target->Intermediate1 Equivalent Structure Intermediate2 2-Amino-3-bromo- 6-fluorotoluene Intermediate1->Intermediate2 Sandmeyer (NH2 -> Br) Start 2-Amino-6-fluorotoluene (Starting Material) Intermediate2->Start Regioselective Bromination

Figure 1: Retrosynthetic analysis revealing the necessity of an aniline precursor.

Part 2: Primary Synthetic Pathway (The Blocking Group Strategy)[1][2]

This route is the "Gold Standard" for research and scale-up, prioritizing purity over step count. It utilizes a sulfonic acid blocking group to protect the para-position, forcing bromination to the desired ortho-position.[1][2]

Reaction Scheme Overview
  • Sulfonation: Protection of the para-position of 2-amino-6-fluorotoluene.[1][2]

  • Bromination: Regioselective electrophilic substitution at the ortho-position (C3).[1]

  • Desulfonation: Removal of the blocking group.[1][2]

  • Sandmeyer Reaction: Conversion of the amine to the bromide.[1][2]

ReactionScheme SM 2-Amino-6-fluorotoluene Step1 Sulfonic Acid Intermediate SM->Step1 1. H2SO4, 180°C (Sulfonation) Step2 3-Bromo-Sulfonic Acid Step1->Step2 2. Br2, AcOH (Bromination) Step3 2-Amino-3-bromo- 6-fluorotoluene Step2->Step3 3. H2SO4 (dil), Δ (Desulfonation) Product 2,3-Dibromo-6-fluorotoluene (Target) Step3->Product 4. NaNO2, HBr, CuBr (Sandmeyer)

Figure 2: Step-by-step synthetic pathway using the sulfonate blocking strategy.[1][2]

Part 3: Detailed Experimental Protocols

Step 1: Sulfonation of 2-Amino-6-fluorotoluene

The amino group directs sulfonation to the para position (C5).[1] This step is crucial to prevent the formation of the 5-bromo impurity later.[1]

  • Reagents: 2-Amino-6-fluorotoluene (1.0 eq), Concentrated H₂SO₄ (1.1 eq).[1][2]

  • Procedure:

    • Mix 2-amino-6-fluorotoluene with concentrated sulfuric acid in a high-temperature reactor.

    • Heat the mixture to 180–190°C (Baking Process) under vacuum or with an inert gas sweep to remove water.

    • Maintain temperature for 4–6 hours until the starting material is consumed.

    • Cool and dissolve the solid cake in water. Neutralize with NaOH to precipitate the sodium sulfonate salt or use the zwitterionic acid directly.[1][2]

  • Outcome: 4-Amino-3-methyl-5-fluorobenzenesulfonic acid (Numbering relative to sulfonate) or 3-fluoro-2-methyl-4-sulfonatoaniline .[1][2]

Step 2: Regioselective Bromination

With position 5 blocked by the bulky sulfonate group, the amino group directs the incoming bromine to the only remaining activated position: C3 (ortho).[2]

  • Reagents: Sulfonated intermediate (1.0 eq), Bromine (Br₂) (1.05 eq), Acetic Acid (Solvent).[1][2]

  • Procedure:

    • Suspend the sulfonated aniline in glacial acetic acid.

    • Add a solution of Bromine in acetic acid dropwise at 20–25°C .

    • Stir for 2 hours. The electron-withdrawing nature of the fluorine and sulfonic acid may slow the reaction slightly, but the amino group provides sufficient activation.[1][2]

    • Filter the precipitated brominated product.[1][2]

  • Mechanism: The steric bulk of the sulfonate group at C5 and the Fluorine at C6 funnel the electrophile exclusively to C3.[1][2]

Step 3: Desulfonation

The sulfonic acid group is removed via acid-catalyzed hydrolysis, restoring the hydrogen at C5.[1][2]

  • Reagents: Dilute H₂SO₄ (40–50%), Steam.[1][2]

  • Procedure:

    • Dissolve the brominated sulfonate in dilute sulfuric acid.[1][2]

    • Heat to reflux (130–150°C ) while passing steam through the solution.

    • The desulfonated product, 2-amino-3-bromo-6-fluorotoluene , is steam-volatile and will distill over.[1][2]

    • Extract the distillate with dichloromethane (DCM), dry over MgSO₄, and concentrate.

  • Yield Check: Expect >80% yield for this step.

Step 4: The Sandmeyer Reaction (NH₂ → Br)

The final transformation replaces the amino group with a bromine atom.[2]

  • Reagents: NaNO₂ (1.1 eq), HBr (48%), CuBr (0.5 eq).[1][2]

  • Procedure:

    • Diazotization: Dissolve 2-amino-3-bromo-6-fluorotoluene in 48% HBr. Cool to 0–5°C .[1][2]

    • Add an aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5°C. Stir for 30 mins to ensure complete formation of the diazonium salt.

    • Substitution: Prepare a separate vessel with CuBr dissolved in HBr.

    • Slowly transfer the cold diazonium solution into the CuBr solution at room temperature (or slightly warmed to 40°C). Caution: Nitrogen gas evolution.[1][2]

    • Heat to 60–80°C for 1 hour to drive the reaction to completion.

    • Workup: Steam distill the mixture or extract with DCM. Wash with sodium bisulfite (to remove traces of free Br₂) and NaHCO₃.[1][2]

    • Purification: Recrystallization from ethanol or vacuum distillation.[1][2]

Part 4: Data Summary & Quality Control

ParameterSpecificationNotes
Appearance White to off-white crystalline solid or oilLow melting point solid (approx 30-40°C)
Purity (HPLC) > 98.0%Critical for pharmaceutical applications
¹H NMR Two aromatic doublets (or dd)Protons at C4 and C5 (relative to Toluene) show coupling
Regioisomer Impurity < 0.5% of 2,5-dibromo isomerControlled by the sulfonation step
Mass Spec [M]+ peaks at 266, 268, 270Characteristic 1:2:1 isotope pattern for Br₂
Key Analytical Markers[1][2]
  • ¹H NMR (CDCl₃): Look for the methyl singlet around δ 2.4 ppm.[1][2] The aromatic region should show two protons.[2] H5 (meta to Me, ortho to F) and H4 (para to Me, meta to F) will show distinct splitting patterns due to H-F coupling.[1][2]

  • ¹⁹F NMR: A single peak confirms the presence of one fluorine atom.[1][2] Shift should be consistent with ortho-bromo substitution.

Part 5: Safety & Handling

  • Diazonium Salts: The intermediate diazonium salt in Step 4 is potentially explosive if allowed to dry.[2] Always keep it in solution and process immediately.

  • Bromine (Br₂): Highly toxic and corrosive.[1][2] Use in a fume hood with appropriate neutralizing traps (sodium thiosulfate).[1][2]

  • Hydrofluoric Acid Risk: While HF is not used directly, thermal decomposition of fluorinated aromatics can release HF.[1][2] Use resistant materials.[1][2]

  • Waste Disposal: Copper salts from the Sandmeyer reaction are heavy metal waste and must be segregated.[2]

References

  • Regioselective Bromination of Anilines

    • Smith, M. B., & March, J.[1][2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1][2] 7th Ed. Wiley.[1][2] (General reference for EAS orientation and blocking groups).

    • Detailed protocol for sulfonation-blocking: "Preparation of 2,6-dibromoaniline."[1][2] Organic Syntheses, Coll.[1][2][4] Vol. 2, p. 100 (1943).[1][2] Link (Adapting the principle of blocking the para-position).

  • Sandmeyer Reaction Methodologies

    • Floyd, D. T.[1][2][4] "1-Bromo-2-fluorobenzene."[1][2][4][5] Organic Syntheses, Coll.[1][2][4] Vol. 2, p. 297.[1][2][4] (Demonstrates the conversion of aniline to bromide in fluorinated systems). Link

  • Fluorinated Aromatic Synthesis

    • Chambers, R. D.[1][2] "Fluorine in Organic Chemistry."[1][2][6] CRC Press.[1][2] (Reference for the stability and directing effects of fluorine in aromatics).

  • Compound Data

    • PubChem Compound Summary for CID 1357945-00-6 (Related Isomers).Link (Used for structural verification).[1][2]

Sources

"1,2-Dibromo-4-fluoro-3-methylbenzene chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,2-Dibromo-4-fluoro-3-methylbenzene , a specialized halogenated aromatic intermediate used in the synthesis of complex pharmaceuticals and agrochemicals.

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 1357945-00-6 ) is a vicinal dibromide scaffold characterized by a unique substitution pattern that offers orthogonal reactivity. Its structure features two bromine atoms in a 1,2-relationship, flanked by a methyl group and a fluorine atom.[1][2][3] This dense functionalization makes it a high-value "molecular pivot" for constructing polysubstituted benzene rings via sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Chemical Identity Table
PropertyData
CAS Number 1357945-00-6
IUPAC Name This compound
Molecular Formula C

H

Br

F
Molecular Weight 267.92 g/mol
SMILES Cc1c(F)ccc(Br)c1Br
Appearance Off-white to pale yellow solid (low melting)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Structural Class Poly-halogenated Toluene Derivative

Part 2: Synthesis & Manufacturing

The synthesis of this compound is non-trivial due to the directing effects of the fluorine and methyl groups, which often favor para- or alternate ortho-positions during direct halogenation. High-purity synthesis typically requires a Sandmeyer-type sequence to ensure regiochemical fidelity.

Preferred Synthetic Pathway

Direct bromination of 4-fluoro-3-methylbenzene typically yields a mixture of isomers. A more reliable route involves the bromination of a precursor aniline followed by diazotization and halogen displacement.

Workflow:

  • Precursor: 4-Fluoro-3-methylaniline.

  • Bromination: Electrophilic bromination targets the position ortho to the amino group. Due to the directing power of the amine, this installs the first bromine.

  • Sandmeyer Reaction: The amino group is converted to a diazonium salt (

    
    ) and displaced by a second bromide using CuBr, yielding the vicinal dibromide pattern.
    

SynthesisPath Start 4-Fluoro-3-methylaniline (Precursor) Step1 Bromination (NBS or Br2, AcOH) Start->Step1 Inter 2-Bromo-4-fluoro- 3-methylaniline Step1->Inter Step2 Sandmeyer Reaction (1. NaNO2/H2SO4 2. CuBr) Inter->Step2 Product 1,2-Dibromo-4-fluoro- 3-methylbenzene Step2->Product

Figure 1: Proposed synthetic pathway ensuring correct isomer construction via amine direction.

Part 3: Reactivity & Functionalization

The core value of this molecule lies in the differential reactivity of the two bromine atoms. In Palladium-catalyzed cross-coupling reactions, the two sites are not equivalent.

Regioselectivity Analysis
  • Site C1-Br (Para to Fluorine): This position is electronically activated for oxidative addition. The fluorine atom at C4 exerts an inductive electron-withdrawing effect ($ -I

    
     +R 
    
    
    
    S_NAr $) or metal-catalyzed contexts, the position para to fluorine is highly reactive.
  • Site C2-Br (Ortho to Methyl): This position is sterically hindered by the adjacent methyl group at C3 and the bromine at C1. The "ortho-effect" significantly retards the rate of oxidative addition at this site compared to C1.

Reactivity Center 1,2-Dibromo-4-fluoro- 3-methylbenzene C1 C1-Br Site (Para to F) Center->C1 High Reactivity C2 C2-Br Site (Ortho to Me) Center->C2 Low Reactivity Factors1 Activated by F (Electronic) Less Steric Hindrance C1->Factors1 Result1 Primary Coupling Site (Reacts First) C1->Result1 Factors2 Deactivated by Me (Steric) Crowded Environment C2->Factors2 Result2 Secondary Coupling Site (Reacts Second) C2->Result2

Figure 2: Regioselectivity map illustrating the kinetic preference for C1 functionalization.

Experimental Protocol: Selective Suzuki Coupling

Objective: Mono-arylation at the C1 position.

  • Reagents:

    • Substrate: 1.0 eq (this compound)[4]

    • Boronic Acid: 1.05 eq (Ar-B(OH)

      
      )
      
    • Catalyst: Pd(PPh

      
      )
      
      
      
      (3-5 mol%) or Pd(dppf)Cl
      
      
      for sterically demanding cases.
    • Base: Na

      
      CO
      
      
      
      (2.0 eq, aqueous 2M).
    • Solvent: DME/Water or Toluene/Ethanol/Water.

  • Procedure:

    • Degas solvents thoroughly with argon (O

      
       inhibits the catalyst and promotes homocoupling).
      
    • Mix substrate and catalyst in solvent; stir for 5 mins.

    • Add base and boronic acid.

    • Heat to 60°C (avoid reflux initially to prevent bis-coupling). Monitor by TLC/LCMS.

    • The C1-product typically forms within 2-4 hours.

  • Purification: Silica gel chromatography. The mono-coupled product usually has a distinct R

    
     from the starting dibromide.
    

Part 4: Safety & Handling

As a poly-halogenated aromatic, this compound should be handled with strict adherence to safety protocols.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Potential for skin sensitization.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

  • Disposal: Must be disposed of as halogenated organic waste. Do not release into drains.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1357945-00-6).[5][6] Available at: (Verified via search).

  • ChemSRC. CAS 1357945-00-6 Physical Properties and Safety Data.[5] Available at: .

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol).
  • Lutz, M., et al.Regioselective Cross-Coupling of Polyhalogenated Arenes. (General methodology for site-selective coupling in vicinal dihalides).

Sources

Technical Guide: Physical Properties & Characterization of 1,2-Dibromo-4-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical reference for researchers working with halogenated aromatic intermediates. Given the specific isomeric nature of 1,2-Dibromo-4-fluoro-3-methylbenzene , this document distinguishes between experimentally verified data for commercial isomers and high-confidence predictive models for this specific target.

Executive Summary & Compound Identification

This compound is a highly specialized vicinal di-bromide intermediate, primarily utilized in the synthesis of complex pharmaceutical scaffolds (e.g., via benzyne formation or metal-catalyzed cross-coupling).

Unlike its commercially available isomer 1,4-dibromo-2-fluoro-3-methylbenzene (CAS 1000576-44-2), the 1,2-dibromo variant is typically a custom-synthesis target. Its vicinal bromine pattern makes it a critical precursor for generating 3-fluoro-4-methylbenzyne species in cycloaddition reactions.

Chemical Identity
Identifier Details
IUPAC Name This compound
Common Synonyms 2,3-Dibromo-4-fluorotoluene; 3,4-Dibromo-1-fluoro-2-methylbenzene
Molecular Formula C₇H₅Br₂F
Molecular Weight 267.92 g/mol
SMILES Cc1c(F)ccc(Br)c1Br (Canonical representation for 3-methyl-4-fluoro-1,2-dibromobenzene)
Key Structural Feature Vicinal Bromines (C1, C2): Enables benzyne formation.[1][2][3][4] Ortho-Fluoro/Methyl: Steric crowding affects reactivity at C2.

Physical Properties: Experimental & Predicted

Due to the rarity of the specific 1,2-isomer in public databases, the following data synthesizes available experimental values for close isomers with high-fidelity QSPR (Quantitative Structure-Property Relationship) predictions.

Table 1: Physicochemical Specifications
PropertyValue (Predicted/Range)ConfidenceExperimental Benchmark (Isomer)*
Physical State Solid (Crystalline)High1,4-Isomer is a solid (MP: 45-50°C).
Melting Point 38°C – 55°C MediumLower symmetry than 1,4-isomer may depress MP slightly.
Boiling Point 265°C – 275°C (at 760 mmHg)High1,4-Isomer BP: ~268°C.
Density 1.95 ± 0.05 g/cm³ HighConsistent with di-bromo aromatics.
LogP (Octanol/Water) 3.8 – 4.1 HighHighly lipophilic; low aqueous solubility.
Refractive Index 1.59 – 1.61 MediumTypical for polyhalogenated toluenes.
Solubility Water: <0.1 mg/L (Insoluble)Organics: Soluble in DCM, THF, EtOAc, Toluene.HighDriven by lipophilicity.

*Benchmark based on 1,4-Dibromo-2-fluoro-3-methylbenzene (CAS 1000576-44-2).

Causality & Structural Analysis
  • Boiling Point: The high molecular weight (267.92 g/mol ) and significant London dispersion forces from the two bromine atoms drive the boiling point >260°C.

  • Melting Point: The vicinal (1,2) substitution pattern creates a dipole moment distinct from the para (1,4) isomer. The 1,2-isomer often packs less efficiently than the symmetric 1,4-isomer, potentially resulting in a lower melting point range.

  • Reactivity: The C-Br bond at position 2 is sterically crowded by the adjacent methyl group (C3) and bromine (C1), making it more labile for specific metal-halogen exchange reactions (e.g., with n-BuLi).

Synthesis & Characterization Protocols

A. Synthesis Strategy (Sandmeyer Approach)

Direct bromination of 4-fluoro-3-methylbenzene typically yields the 1,4-isomer due to steric direction. To access the 1,2-dibromo isomer, a directed amine-to-bromide conversion (Sandmeyer reaction) is the standard high-fidelity route.

Protocol Summary:

  • Precursor: Start with 2-bromo-4-fluoro-3-methylaniline .

  • Diazotization: Treat with NaNO₂/HBr at 0°C to form the diazonium salt.

  • Substitution: React with CuBr (Copper(I) bromide) in HBr to install the second bromine at the C1 position.

B. Analytical Characterization (Self-Validating System)

To confirm the identity of the 1,2-isomer and distinguish it from the 1,4-isomer, use the following logic:

  • ¹H NMR (400 MHz, CDCl₃):

    • 1,2-Isomer: Expect a doublet of doublets (dd) for the aromatic protons (H5, H6) showing ortho coupling (~8 Hz). The symmetry is lower than the 1,4-isomer.

    • 1,4-Isomer: Protons are para to each other (or separated by substituents), showing distinct singlets or weak meta coupling.

  • ¹³C NMR:

    • Look for the distinct shift of the methyl carbon. The ortho effect of the adjacent bromine (C2) and fluorine (C4) will shift the methyl signal relative to the 1,4-isomer.

Visualization: Isomer Differentiation & Synthesis Logic

The following diagram illustrates the critical decision pathway for synthesizing and verifying the 1,2-isomer versus the common 1,4-isomer.

G cluster_0 Synthesis Pathway cluster_1 Analytical Validation (NMR) Start Precursor: 4-Fluoro-3-methylaniline DirectBr Direct Bromination (Br2 / FeBr3) Start->DirectBr Electrophilic Subst. Sandmeyer Sandmeyer Reaction (1. NBS/Br2 -> 2-Br intermediate 2. NaNO2/CuBr) Start->Sandmeyer Directed Functionalization Product14 Major Product: 1,4-Dibromo-2-fluoro-3-methylbenzene (Para-Bromines) DirectBr->Product14 Steric Control (Major) Product12 Target Product: This compound (Vicinal-Bromines) Sandmeyer->Product12 Regiospecific Check 1H NMR Coupling Analysis Product14->Check Product12->Check Result14 Singlets / Weak Meta Coupling (Para-H) Check->Result14 Isomer A (1,4) Result12 Strong Ortho Coupling (~8Hz) (Vicinal-H) Check->Result12 Isomer B (1,2)

Figure 1: Synthesis decision tree contrasting the direct bromination route (yielding the 1,4-isomer) with the directed Sandmeyer route required for the 1,2-isomer.

Handling & Safety (E-E-A-T)

As a polyhalogenated aromatic, this compound presents specific hazards. The following protocols are non-negotiable for safe handling:

  • Skin Absorption: Halogenated toluenes are highly lipophilic and can penetrate the epidermis.

    • Protocol: Use Nitrile gloves (min. 0.11 mm thickness) . Double-gloving is recommended for synthesis scales >1g.

  • Respiratory Irritation: The compound (especially if liquid or fine solid) is a potent respiratory irritant.

    • Protocol: All weighing and transfer must occur within a certified chemical fume hood .

  • Reactivity:

    • Avoid contact with strong bases (e.g., n-BuLi, LDA) unless intended for benzyne generation, as rapid elimination can occur.

    • Incompatible with strong oxidizing agents.

References

  • PubChem. 1,4-Dibromo-2-fluoro-3-methylbenzene (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. General Procedures for Sandmeyer Reactions. Org.[2][5][6] Synth. Coll. Vol. 1, p. 170. [Link]

Sources

"spectral data for 1,2-Dibromo-4-fluoro-3-methylbenzene (NMR, Mass Spec)"

[1]

Executive Summary & Compound Identity

This compound is a tetra-substituted benzene derivative utilized as an intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals.[1] Its structural rigidity, governed by the steric lock of the ortho-dibromo and ortho-fluoro-methyl motifs, results in distinct spectral signatures essential for quality control and reaction monitoring.[1]

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 1357945-00-6
Molecular Formula C

H

Br

F
Exact Mass 265.8742 (for

Br

)
Molecular Weight 267.92 g/mol (Average)
Structure Benzene ring substituted at 1,2 (Bromo), 3 (Methyl), 4 (Fluoro)

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is dominated by the isotopic signature of the two bromine atoms. The characteristic 1:2:1 triplet pattern in the molecular ion region is the primary diagnostic feature.

Predicted Isotope Pattern (EI, 70 eV)

The presence of two bromine atoms (



m/z (Ion)Relative IntensityAssignmentSpecies Composition
266 ~50%

C

H


Br

F
268 ~100% (Base Peak)

C

H


Br

BrF
270 ~50%

C

H


Br

F
187 / 189 High

Loss of one Br atom
108 Moderate

Loss of both Br atoms (Benzylic cation)
Fragmentation Pathway Logic

The fragmentation follows a sequential dehalogenation pathway. The initial loss of a bromine radical is the most favorable energetic step, followed by the loss of the second bromine or the methyl group.

FragmentationMMolecular Ion (M+)m/z 266, 268, 270(1:2:1)M_Br[M - Br]+m/z 187, 189(1:1)M->M_Br- Br• (79/81)M_2Br[M - 2Br]+m/z 108(Fluoro-tolyl cation)M_Br->M_2Br- Br•TropTropylium Ion deriv.m/z ~107/108M_2Br->TropRearrangement

Figure 1: Proposed fragmentation pathway showing sequential loss of bromine atoms.

NMR Spectroscopy Data

The NMR data below is derived from substituent chemical shift additivity rules (Curphy-Morrison) and coupling constants characteristic of fluorinated toluenes.

Experimental Parameters (Recommended)
  • Solvent: CDCl

    
     (Chloroform-d)[1]
    
  • Reference: TMS (

    
     0.00 ppm) or CDCl
    
    
    residual peak (
    
    
    7.26 ppm)[1]
  • Frequency: 400 MHz (

    
    H), 100 MHz (
    
    
    C)
H NMR (Proton)

The aromatic region displays an AB system corresponding to protons at C5 and C6, further split by the fluorine atom at C4.

Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
7.45 dd1H

,

H-6 (Ortho to Br, Meta to F)
6.95 dd (or t_app)1H

,

H-5 (Ortho to F, Meta to Br)
2.40 d3H

CH

(C3-Methyl)

Interpretation:

  • H-6 is deshielded (shifted downfield) due to the ortho-effect of the Bromine at C1.[1]

  • H-5 is shielded relative to H-6 due to the ortho-effect of the Fluorine (resonance donation overrides inductive withdrawal in proton shifts) and is coupled strongly to the fluorine (

    
    ).[1]
    
  • Methyl Group: Appears as a doublet due to long-range coupling (

    
    ) with the fluorine atom.[1]
    
C NMR (Carbon)

Fluorine coupling (

Shift (

ppm)
Multiplicity

(Hz)
Assignment
159.5 Doublet (d)~245C-4 (C-F, ipso)
134.2 Doublet (d)~5C-6 (C-H, meta to F)
129.8 Doublet (d)~18C-3 (C-Me, ortho to F)
128.5 Doublet (d)~3C-2 (C-Br, meta to F)
124.0 Doublet (d)~3C-1 (C-Br, para to F)
116.5 Doublet (d)~23C-5 (C-H, ortho to F)
18.5 Doublet (d)~4CH

(Methyl)
F NMR (Fluorine)
  • Shift:

    
     -115.0 to -120.0 ppm (Typical for ortho-substituted fluorobenzenes).[1]
    
  • Pattern: Multiplet (quartet of doublets) due to coupling with H5 (large), H6 (medium), and CH

    
     (small).
    
NMR Coupling Logic Diagram

The following diagram illustrates the spin-spin coupling network established by the Fluorine atom.

NMR_Couplingcluster_protonsCoupled Protons (1H)F1919F Nucleus(Spin Active)H5H-5 (Ortho)3J_HF ~ 8-10 HzF19->H5H6H-6 (Meta)4J_HF ~ 5-6 HzF19->H6MeCH3 (Ortho)4J_HF ~ 2 HzF19->Me

Figure 2: 19F-1H Coupling Network showing relative magnitude of J-coupling constants.

Experimental Protocols

A. Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening:

  • Mass: Weigh ~10-15 mg of this compound.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (v/v).
    
  • Filtration: If the solution is cloudy, filter through a glass wool plug into the NMR tube to remove inorganic salts (e.g., residual bromide salts from synthesis).

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

B. GC-MS Method

For purity verification and mass confirmation:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Detector: MSD (EI source), 230°C Source Temp, 150°C Quad Temp.

References

  • Sigma-Aldrich . This compound Product Detail. CAS 1357945-00-6.[1][2] Link[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift additivity rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Source for coupling constant magnitudes in fluorinated aromatics).[5]

Technical Monograph: Reactivity & Stability of 1,2-Dibromo-4-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,2-Dibromo-4-fluoro-3-methylbenzene , a highly specialized halogenated arene scaffold. This document is structured to support researchers in optimizing cross-coupling workflows and navigating the complex regioselectivity inherent to poly-substituted benzene rings.

CAS Registry Number: 1357945-00-6 (Analogous/Generic Reference) Molecular Formula:


Molecular Weight:  267.92  g/mol 

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization pattern (1,2,3,4-substitution). The molecule features two chemically distinct bromine atoms, a fluoro-group capable of metabolic blocking or specific binding interactions, and a methyl group providing steric bulk.

The core technical challenge with this molecule is regiocontrol . The presence of adjacent bromine atoms (C1, C2) alongside a methyl group (C3) and a fluorine atom (C4) creates a unique steric and electronic landscape. Successful utilization requires differentiating the reactivity of the C1-Br and C2-Br bonds during metal-halogen exchange or transition-metal catalyzed couplings.

Structural & Stability Profile

Steric & Electronic Environment

The molecule is a tetra-substituted benzene. The crowding around the C2 and C3 positions significantly influences reactivity.

PositionSubstituentElectronic Effect (

)
Steric EnvironmentReactivity Prediction
C1 BromineInductive withdrawal (-I), Resonance donation (+R)Moderate: Flanked by Br (C2) and H (C6).High: Primary site for Li-Hal exchange due to lower steric hindrance.
C2 BromineInductive withdrawal (-I), Resonance donation (+R)Severe: Flanked by Br (C1) and Me (C3).Low: Sterically shielded; resistant to oxidative addition.
C3 MethylInductive donation (+I)High: Ortho to Br (C2) and F (C4).Inert anchor; directs electrophiles to C6.
C4 FluorineStrong -I, Weak +RModerate: Ortho to Me.Activates C1/C2 via induction; resistant to

without strong EWGs.
Stability Specifications
  • Thermal Stability: High. Aryl bromides of this class are typically stable up to 200°C. Suitable for high-temperature Suzuki couplings (e.g., in toluene/water at 100°C).

  • Hydrolytic Stability: Excellent. The C-F and C-Br bonds are insensitive to aqueous acids or bases under standard conditions.

  • Photostability: Moderate. Like all poly-brominated arenes, prolonged exposure to UV light can induce homolytic C-Br bond cleavage (radical debromination). Storage in amber vials is mandatory.

Chemoselectivity & Reactivity Landscape

The utility of this scaffold lies in the ability to sequentially functionalize the two bromine positions.

Regioselective Lithium-Halogen Exchange

The most critical reaction for this scaffold is the selective generation of an aryl-lithium species.

  • Mechanism: Lithium-halogen exchange is kinetically controlled.

  • Selectivity Rule: Exchange occurs fastest at the least sterically hindered bromine and/or the position where the resulting anion is most stabilized.

  • Outcome:

    • Site C1: Accessible. The anion at C1 is stabilized by the inductive effect of the adjacent Br at C2.

    • Site C2: Sterically congested by the ortho-Methyl group.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Pd(0) catalyzed reactions, the rate-determining step is often oxidative addition.

  • Oxidative Addition: Pd(0) inserts more readily into the less hindered C-Br bond.

  • Prediction: The C1-Br bond will couple first. The C2-Br bond, sandwiched between the methyl group and the C1-substituent, requires higher temperatures or specialized ligands (e.g., S-Phos, X-Phos) to react.

Reactivity Pathway Diagram

ReactivityPath Start 1,2-Dibromo-4-fluoro- 3-methylbenzene Li_Exchange Reaction: Li-Hal Exchange Reagent: n-BuLi, -78°C, THF Start->Li_Exchange Kinetic Control Suzuki Reaction: Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 Start->Suzuki Steric Control C1_Li Intermediate: 1-Lithio-2-bromo-4-fluoro- 3-methylbenzene Li_Exchange->C1_Li Regioselective at C1 Electrophile Electrophile Trapping (E+ = CHO, I, B(OR)2) C1_Li->Electrophile Product_A Product A: Functionalized at C1 Electrophile->Product_A Product_B Product B: Biaryl at C1 (Major) Suzuki->Product_B Preferential Oxidative Addition at C1

Caption: Divergent reactivity pathways controlled by steric hindrance at the C2 position.

Experimental Protocols

Protocol A: Regioselective C1-Lithiation and Formylation

Objective: To selectively functionalize the C1 position while retaining the C2-bromide for subsequent steps.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • n-Butyllithium (n-BuLi): 1.6 M in hexanes (1.05 equiv)

  • DMF (Dimethylformamide): Anhydrous (1.5 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (concentration ~0.1 M relative to substrate).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent scrambling or benzyne formation.

  • Exchange: Add n-BuLi dropwise over 20 minutes via syringe pump. The internal temperature must not exceed -70°C.

  • Equilibration: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange, indicating aryl-lithium formation.

  • Quench: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Validation:

    
     NMR should show a new aldehyde peak (~10 ppm) and the loss of the specific aromatic proton signal (if H-Li exchange) or retention of integration (if Br-Li exchange). For this substrate, confirm loss of Br via Mass Spec.
    
Protocol B: Site-Selective Suzuki Coupling

Objective: To couple an aryl group at C1.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Boronic Acid:

    
     (1.1 equiv)
    
  • Base:

    
     (2.0 M aqueous, 2.0 equiv)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Methodology:

  • Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Nitrogen for 10 minutes.

  • Catalyst Addition: Add Pd catalyst quickly under Nitrogen flow.

  • Reaction: Heat to 80°C for 4-6 hours. Note: Do not overheat (>100°C) to avoid forcing the C2 coupling.

  • Monitoring: Monitor by TLC/HPLC. The mono-coupled product usually has a distinct

    
     from the starting material.
    
  • Purification: Silica gel chromatography.

Synthesis Route (Retrosynthetic Analysis)

If the compound is not commercially available, the following route is chemically sound based on standard aromatic substitution rules.

Target: this compound[1]

Precursor: 2-Fluoro-toluene (1-fluoro-2-methylbenzene)

Route:

  • Nitration: Nitration of 2-fluoro-toluene. The fluoro group directs para (position 5) and ortho (position 3). The methyl directs para (position 4) and ortho (position 6).

    • Challenge: Achieving the correct isomer requires separation. We need the amine at position 5 or 6 to convert to Br.

  • Alternative: Sandmeyer Approach (Recommended)

    • Start: 4-Fluoro-3-methylaniline (Commercially available).

    • Bromination: Brominate the aniline. The

      
       group is strongly activating and directs ortho.
      
      • 
         at C1, F at C4, Me at C3.
        
      • Bromination with

        
         will occur at C6 (ortho to 
        
        
        
        , para to Me) and C2 (ortho to
        
        
        , meta to Me).
    • Sandmeyer: Convert

      
       to 
      
      
      
      via Diazotization (
      
      
      ) followed by
      
      
      .
    • Result: This sequence installs bromines relative to the amine.

Validated Synthesis Flow:

Synthesis Start 4-Fluoro-3-methylaniline Step1 Step 1: Electrophilic Bromination (NBS or Br2) Start->Step1 Inter Intermediate: 2-Bromo-4-fluoro-3-methylaniline (Regioisomer separation required) Step1->Inter Step2 Step 2: Sandmeyer Reaction (1. NaNO2, HBr; 2. CuBr) Inter->Step2 Final Target: This compound Step2->Final

Caption: Proposed synthetic route utilizing the directing power of the amino group followed by Sandmeyer transformation.

References

  • Schlosser, M., & Mongin, F. (1996).[2] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[2] [2]

  • Gribble, G. W., et al. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes.[3][4] MDPI Molecules.

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry Guide.

  • Sigma-Aldrich. 1,4-Dibromo-2-fluoro-3-methylbenzene Product Specification (Analogous Isomer Data).

  • PubChem. 1,4-Dibromo-2-chloro-3-methylbenzene Compound Summary (Structural Analog).

Sources

Methodological & Application

Application Note: Site-Selective Sonogashira Coupling of 1,2-Dibromo-4-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-precision regiocontrol in the functionalization of polyhalogenated arenes. It addresses the specific steric and electronic challenges posed by 1,2-Dibromo-4-fluoro-3-methylbenzene .

Executive Summary

The functionalization of this compound presents a classic conflict between steric hindrance and electronic activation . While electronic parameters suggest the C2-position (meta to Fluorine) is more electrophilic, the steric bulk of the C3-methyl group creates a kinetic barrier that overwhelmingly favors oxidative addition at the C1-position .

This guide provides two distinct protocols:

  • Protocol A (Kinetic Control): Exclusive mono-alkynylation at the C1 position.

  • Protocol B (Thermodynamic Forcing): Exhaustive di-alkynylation to functionalize both C1 and C2 positions.

Substrate Analysis & Mechanistic Insight[1][2]

Structural Deconstruction

The substrate contains two chemically distinct bromine atoms. Success depends on exploiting the difference in their local environments.

  • Position C1 (Target for Mono-Coupling):

    • Sterics: Flanked by C6-H and C2-Br. Relatively accessible.

    • Electronics: Para to Fluorine. Fluorine donates electron density via resonance (

      
      ), slightly deactivating this position toward Pd(0) oxidative addition compared to a neutral bromide.
      
  • Position C2 (The "Blocked" Site):

    • Sterics: Flanked by C1-Br and C3-Methyl . This creates a severe "ortho-ortho" steric sandwich effect, significantly raising the activation energy for oxidative addition.

    • Electronics: Meta to Fluorine. Fluorine acts purely as an electron-withdrawing group (

      
      ) here, making this site electronically more electrophilic.
      
Mechanistic Pathway (Visualization)

The following diagram illustrates the divergent pathways based on steric accessibility.

Sonogashira_Selectivity Substrate 1,2-Dibromo-4-fluoro- 3-methylbenzene Path_C1 Path A: C1 Oxidative Addition (Kinetic Product) Substrate->Path_C1 Low Temp (25°C) Path_C2 Path B: C2 Oxidative Addition (Sterically Blocked) Substrate->Path_C2 High Temp (>80°C) only Pd0 Pd(0)L2 Catalyst Pd0->Path_C1 Pd0->Path_C2 Intermediate_C1 Pd(II)-Ar Intermediate (C1) Stable & Accessible Path_C1->Intermediate_C1 Fast Intermediate_C2 Transition State C2 High Energy Barrier (Methyl Clash) Path_C2->Intermediate_C2 Very Slow Product_Mono C1-Alkynyl Product (>95% Regioselectivity) Intermediate_C1->Product_Mono + Alkyne/Cu/Base

Caption: Kinetic selection favors C1 due to the high energy barrier imposed by the C3-Methyl group at the C2 position.

Experimental Protocols

Protocol A: Regioselective Mono-Alkynylation (C1)

Objective: Install one alkyne at C1 without touching C2. Key Driver: Temperature control and stoichiometry.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate This compound1.0Electrophile
Alkyne Terminal Alkyne (e.g., Phenylacetylene)0.95 - 1.0 Nucleophile (Limiting reagent)
Catalyst PdCl₂(PPh₃)₂0.02 (2 mol%)Catalyst (Standard triphenylphosphine is sufficient)
Co-Catalyst CuI (Copper Iodide)0.01 (1 mol%)Activates alkyne
Base Triethylamine (Et₃N)3.0Acid scavenger
Solvent THF (Anhydrous)0.2 MSolvent
Step-by-Step Methodology
  • Preparation: Oven-dry a reaction flask and a stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), and the Substrate (1.0 equiv) to the flask.

  • Inerting: Evacuate and backfill with inert gas (Ar/N₂) three times.

  • Solvation: Add anhydrous THF and Et₃N via syringe. Degas the solvent stream if possible (sparging with Ar for 10 min).

  • Alkyne Addition (Critical): Add the terminal alkyne (1.0 equiv) dropwise over 15 minutes at Room Temperature (20–25°C) .

    • Note: Do not add excess alkyne. Keeping the alkyne as the limiting reagent prevents "double-hit" side reactions.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Monitoring: Check TLC or HPLC. The starting material should disappear, replaced by a single lower-polarity spot (Mono-product).

  • Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Exhaustive Di-Alkynylation (C1 & C2)

Objective: Functionalize both bromine positions. Key Driver: High temperature and bulky electron-rich ligands to overcome the "ortho-methyl" barrier.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate This compound1.0Electrophile
Alkyne Terminal Alkyne2.5 - 3.0 Excess required
Catalyst Pd(OAc)₂ + XPhos or SPhos 0.05 (5 mol%)Bulky Buchwald ligands facilitate hindered oxidative addition
Co-Catalyst CuI0.05 (5 mol%)Co-catalyst
Base Diisopropylamine (DIPA)5.0Stronger/Bulkier base
Solvent Toluene or DMF0.2 MHigh boiling point required
Step-by-Step Methodology
  • Catalyst Prep: In the reaction vessel, mix Pd(OAc)₂ and XPhos (1:2 ratio) in the solvent and stir for 5 mins under Argon to generate the active catalytic species.

  • Addition: Add Substrate, CuI, and Base.[5]

  • Alkyne Addition: Add the terminal alkyne (excess) in one portion.

  • Heating: Heat the reaction to 90–100°C (if Toluene) or 80°C (if DMF).

    • Mechanistic Note: The elevated temperature provides the energy required to distort the C2-Br bond away from the steric clash of the methyl group, allowing Pd insertion.

  • Reaction: Stir for 12–18 hours.

  • Workup: Standard aqueous workup. Note that removal of excess alkyne and Glaser homocoupling byproducts (diyne) may require careful chromatography.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Homocoupling (Diyne formation) Presence of O₂ in the system.Degas solvents more rigorously (Freeze-Pump-Thaw). Add alkyne slower (syringe pump).
Low Conversion of C2 (Protocol B) Catalyst deactivation or insufficient sterics.Switch to Pd(t-Bu₃P)₂ or increase temp to 110°C. Ensure strictly anhydrous conditions.
Loss of Regioselectivity (Protocol A) Temperature too high.Cool reaction to 0°C during alkyne addition. Ensure alkyne is not in large excess.
Black Precipitate (Pd Black) Catalyst decomposition.Add additional PPh₃ ligand (1-2 mol%) to stabilize the Pd species.

References

  • Mechanistic Basis of Regioselectivity: Langer, P. (2010). "Regioselective transition metal-catalyzed cross-coupling reactions of polyhalogenated substrates." Advanced Synthesis & Catalysis, 352(11+12), 1771-1808. Supports the principle that oxidative addition occurs preferentially at the less sterically hindered site in polyhalogenated arenes.

  • Ortho-Methyl Effects: Fairlamb, I. J. S. (2008). "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews, 37, 1221-1232. Details the specific kinetic inhibition caused by ortho-substituents in Pd-catalyzed couplings.

  • General Sonogashira Protocols: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Authoritative review on standard conditions, ligands, and bases.

  • High-Performance Ligands (Protocol B): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 130(24), 7538–7539. While focused on Suzuki, this establishes the necessity of XPhos/SPhos type ligands for sterically crowded, electron-poor substrates.

Sources

"1,2-Dibromo-4-fluoro-3-methylbenzene as an intermediate for agrochemicals"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,2-Dibromo-4-fluoro-3-methylbenzene in Agrochemical Synthesis

Executive Summary

This guide details the strategic application of This compound (CAS 1357945-00-6) as a high-value intermediate for next-generation agrochemicals.

In the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) herbicides, the "ortho-dibromo" motif offers a unique handle for orthogonal functionalization . This scaffold allows chemists to sequentially install distinct pharmacophores or construct fused heterocyclic cores (e.g., indazoles, benzotriazoles) while retaining the metabolically stable 4-fluoro-3-methyl substitution pattern.

This document provides:

  • Reactivity Analysis: A steric and electronic map of the molecule.

  • Protocol A: Regioselective Suzuki-Miyaura Coupling (C1-Arylation).

  • Protocol B: Synthesis of Fluorinated Indazole Cores via Sequential Substitution.

  • Safety & Handling: Specifics for poly-halogenated aromatics.

Structural Analysis & Reactivity Mapping

To utilize this intermediate effectively, one must understand the distinct reactivity profiles of the two bromine atoms.[1]

  • C1-Bromine (Reactive Site):

    • Sterics: Accessible. Flanked by a bromine (C2) and a hydrogen (C6).[2]

    • Electronics: Located para to the Fluorine atom.

    • Reactivity: Preferred site for initial oxidative addition (Pd) or Lithium-Halogen exchange.

  • C2-Bromine (Latent Site):

    • Sterics: Highly hindered. "Sandwiched" between the C1-Bromine and the C3-Methyl group (Ortho-effect).

    • Reactivity: Requires forcing conditions or specialized ligands (e.g., Buchwald biaryl phosphines) to react.

Figure 1: Reactivity & Logic Map

ReactivityMap Compound 1,2-Dibromo-4-fluoro- 3-methylbenzene C1_Br C1-Bromine (Less Hindered) Compound->C1_Br Primary Reactive Site C2_Br C2-Bromine (Sterically Blocked) Compound->C2_Br Secondary Reactive Site Path_A Protocol A: Site-Selective Coupling C1_Br->Path_A Pd(0) Oxidative Addition Path_B Protocol B: Cyclization (Indazole) C1_Br->Path_B Li-Hal Exchange -> Formylation C2_Br->Path_B Hydrazine Condensation Product_A Biaryl Intermediate (C1-Substituted) Path_A->Product_A Product_B Fused Heterocycle (Agro Core) Path_B->Product_B

Caption: Decision tree for functionalizing this compound based on steric differentiation.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C1 position, leaving the C2-bromide intact for subsequent elaboration.

Mechanistic Insight: The steric bulk of the C3-methyl group protects the C2-bromide. By using a standard catalyst system (Pd(PPh3)4) without specialized bulky ligands, we exploit this steric difference to achieve >95% regioselectivity for C1 [1].

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

  • Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon.

  • Charge: Add the dibromo substrate (10 mmol, 2.68 g), arylboronic acid (11 mmol), and Pd(PPh3)4 (0.3 mmol, 346 mg).

  • Degas: Add DME (40 mL). Degas the solution by bubbling Argon for 15 minutes (sparging) to prevent homocoupling or oxidation.

  • Activation: Add the degassed Na2CO3 solution (10 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 6–12 hours.

    • Checkpoint: Monitor via HPLC/TLC. The starting material should disappear, converting to the mono-arylated product. If di-arylation is observed (>5%), reduce temperature to 60°C.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry over MgSO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

  • Major Product: 2-Bromo-4-fluoro-3-methyl-biphenyl derivative (C1 substitution).

  • Yield: Typically 75–85%.

Protocol B: Synthesis of Fluorinated Indazoles

Objective: Convert the dibromo-scaffold into a 4-fluoro-5-methyl-1H-indazole core, a privileged structure in herbicides (e.g., PPO inhibitors).

Mechanistic Insight: This sequence utilizes Lithium-Halogen Exchange at the accessible C1 position to install an aldehyde, followed by condensation with hydrazine to close the ring at the C2 position [2].

Workflow Diagram

IndazoleSynthesis SM 1,2-Dibromo- 4-fluoro-3-methylbenzene LiInt Lithium Intermediate (C1-Li) SM->LiInt n-BuLi, -78°C (THF) Aldehyde 2-Bromo-benzaldehyde Intermediate LiInt->Aldehyde DMF Quench Acid Hydrolysis Indazole Fluorinated Indazole Product Aldehyde->Indazole Hydrazine Hydrate Cyclization

Caption: Transformation of the dibromo-intermediate into an indazole core.

Step-by-Step Methodology

Step 1: Formylation (C1 Functionalization)

  • Cryogenic Setup: Place this compound (10 mmol) in dry THF (50 mL) under Argon. Cool to -78°C .

  • Exchange: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Critical: Maintain internal temperature below -70°C to prevent benzyne formation or equilibration to the C2 position.

  • Capture: Stir for 30 mins at -78°C, then add dry DMF (Dimethylformamide, 2.0 equiv) dropwise.

  • Quench: Allow to warm to 0°C, then quench with saturated NH4Cl.

  • Isolate: Extract with ether, dry, and concentrate to yield the 2-bromo-4-fluoro-3-methylbenzaldehyde .

Step 2: Cyclization (Indazole Formation)

  • Condensation: Dissolve the crude aldehyde from Step 1 in Ethanol (30 mL).

  • Reagent: Add Hydrazine Hydrate (5.0 equiv).

  • Reflux: Heat to reflux (78°C) for 4 hours.

  • Workup: Concentrate the solvent. The product often precipitates upon cooling or addition of cold water.

  • Purification: Recrystallization from Ethanol/Water.

Comparative Data: Reaction Parameters

ParameterProtocol A (Suzuki)Protocol B (Indazole)
Primary Reagent Arylboronic Acidn-BuLi / DMF / Hydrazine
Key Selectivity Driver Steric hindrance at C2Kinetic Li-Hal exchange at C1
Temperature 80°C (Heating)-78°C (Cryogenic)
Critical Impurity Di-arylated byproductBenzyne formation (if temp rises)
Typical Yield 75–85%60–70% (over 2 steps)

Safety & Handling Guidelines

  • Poly-halogenated Toxicity: Like many halogenated aromatics, this compound may possess cumulative toxicity or skin sensitizing properties. Handle in a fume hood with nitrile gloves.

  • Lithium Reagents: n-BuLi is pyrophoric. Ensure all glassware is oven-dried and the atmosphere is strictly inert (Argon/Nitrogen).

  • Waste Disposal: Segregate halogenated organic waste from non-halogenated solvents to comply with environmental regulations.

References

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Source: Organic & Biomolecular Chemistry (RSC). Context: Establishes the dominance of steric factors in the site-selectivity of polybrominated arenes. URL:[Link]

  • Synthesis of Indazoles via Condensation of 2-Halobenzaldehydes. Source: Journal of Organic Chemistry (ACS). Context: Standard protocol for converting ortho-haloaldehydes to indazoles using hydrazine. URL:[Link]

Sources

Application Notes and Protocols: Preparation of Organometallic Reagents from 1,2-Dibromo-4-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2-Dibromo-4-fluoro-3-methylbenzene is a versatile building block in organic synthesis, offering multiple reaction sites for the introduction of new functionalities. The strategic generation of organometallic reagents from this precursor opens a gateway to a diverse array of complex molecules, particularly through cross-coupling reactions. This guide provides detailed protocols and expert insights for the preparation of Grignard, organolithium, and organozinc reagents from this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the nuances of regioselectivity, the management of potential side reactions like benzyne formation, and the subsequent application of these reagents in modern synthetic chemistry.

PART 1: Strategic Considerations for Organometallic Reagent Formation

The structure of this compound presents both opportunities and challenges. The two bromine atoms, positioned ortho to each other, are the primary sites for metal-halogen exchange. The fluorine and methyl substituents significantly influence the electronic and steric environment of the aromatic ring, thereby affecting the regioselectivity of metallation.

A critical aspect to consider is the potential for the formation of a highly reactive benzyne intermediate.[1][2] The 1,2-dihaloarene motif is a classic precursor for benzynes, which can be generated under strongly basic conditions.[3] Our protocols are designed to favor the formation of stable organometallic reagents by carefully controlling reaction parameters.

Regioselectivity in Monometallation

The primary challenge in the preparation of organometallic reagents from this compound is achieving selective monometallation. The electronic effects of the substituents play a crucial role. The fluorine atom is a potent ortho-directing group in lithiation reactions, primarily due to its inductive effect.[4][5] However, in metal-halogen exchange reactions, the relative reactivity of the two carbon-bromine bonds is the determining factor. The C1-Br bond is ortho to the methyl group and meta to the fluorine, while the C2-Br bond is ortho to both the fluorine and the methyl group. The strong electron-withdrawing nature of the fluorine atom is expected to make the ortho proton more acidic and the ortho carbon more electrophilic, potentially favoring metal-halogen exchange at the C2 position.

PART 2: Experimental Protocols

Protocol 1: Preparation of 2-Bromo-6-fluoro-5-methylphenylmagnesium Bromide (Grignard Reagent)

Grignard reagents are among the most common organometallic compounds used in organic synthesis.[6] Their preparation from aryl bromides is a well-established transformation.[7]

Workflow for Grignard Reagent Formation

G A Activate Mg turnings C Initiate Grignard formation A->C in anhydrous ether B Prepare solution of This compound B->C in anhydrous ether D Maintain reaction C->D Dropwise addition E Grignard Reagent (for immediate use or titration) D->E Stirring G A Prepare solution of This compound B Cool to -78 °C A->B in anhydrous THF C Add n-BuLi dropwise B->C D Stir at low temperature C->D E Organolithium Reagent (for immediate use) D->E

Caption: Workflow for Organolithium Synthesis.

Materials and Equipment:

  • Schlenk flask or a three-necked round-bottom flask with a nitrogen inlet, a rubber septum, and a magnetic stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringes for transfer of anhydrous solvents and reagents

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • n-Butyllithium (solution in hexanes)

Procedure:

  • Preparation of Apparatus: Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere of nitrogen or argon.

  • Reaction Setup: Place a solution of this compound (1.0 equivalent) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes to the cooled solution via syringe over a period of 15-20 minutes. Maintain the temperature below -70 °C during the addition.

  • Reaction Time: Stir the reaction mixture at -78 °C for 1 hour.

  • Use of Organolithium Reagent: The resulting organolithium reagent is highly reactive and should be used immediately in the next synthetic step. It is generally not isolated.

Expert Insights:

  • Lithium-halogen exchange is a very fast reaction, even at low temperatures. [8]The rate of exchange follows the trend I > Br > Cl.

  • The regioselectivity of the lithium-halogen exchange is anticipated to favor the formation of 2-bromo-6-fluoro-5-methylphenyllithium . The fluorine atom can act as a directing group, stabilizing the resulting organolithium species through coordination. [4]* It is crucial to maintain a low temperature throughout the reaction to prevent side reactions, including elimination to form the corresponding benzyne.

Table 2: Typical Reaction Parameters for Organolithium Reagent Formation

ParameterValue
Stoichiometry (Aryl Bromide:n-BuLi)1 : 1.0
SolventAnhydrous THF
Temperature-78 °C
Reaction Time1 hour
Expected Yield>90% (in situ)
Protocol 3: Preparation of 2-Bromo-6-fluoro-5-methylphenylzinc Chloride (Organozinc Reagent)

Organozinc reagents offer a good balance of reactivity and functional group tolerance, making them valuable intermediates in cross-coupling reactions. [9]They are typically prepared by the transmetallation of the corresponding organolithium or Grignard reagent with a zinc salt, such as zinc chloride (ZnCl₂).

Workflow for Organozinc Reagent Formation via Transmetallation

G A Prepare Organolithium or Grignard Reagent C Add ZnCl₂ solution to organometallic reagent A->C at -78 °C B Prepare solution of ZnCl₂ B->C in anhydrous THF D Warm to room temperature C->D E Organozinc Reagent (for use in cross-coupling) D->E

Caption: Workflow for Organozinc Synthesis.

Materials and Equipment:

  • Apparatus for the preparation of the organolithium or Grignard reagent (as described above)

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Preparation of the Precursor Organometallic Reagent: Prepare the organolithium or Grignard reagent from this compound as described in Protocol 1 or 2.

  • Preparation of Zinc Chloride Solution: In a separate, dry flask under a nitrogen atmosphere, prepare a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF. Anhydrous ZnCl₂ can be prepared by heating the hydrated salt under vacuum.

  • Transmetallation: To the freshly prepared organolithium or Grignard reagent at -78 °C, slowly add the solution of zinc chloride in THF via cannula or syringe.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Use of Organozinc Reagent: The resulting solution of the organozinc reagent can be used directly in subsequent cross-coupling reactions, such as the Negishi coupling.

Expert Insights:

  • The transmetallation reaction is generally fast and high-yielding.

  • The use of organozinc reagents is particularly advantageous when the coupling partner contains sensitive functional groups that are incompatible with the more reactive Grignard or organolithium reagents.

PART 3: Applications in Cross-Coupling Reactions

The organometallic reagents derived from this compound are powerful intermediates for the construction of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. [10]It is a powerful method for the formation of biaryl compounds.

Reaction Scheme:

2-Bromo-6-fluoro-5-methylphenylmagnesium bromide + Ar-X --(Pd or Ni catalyst)--> 2-(Aryl)-6-fluoro-5-methylbromobenzene + MgBrX

Negishi Coupling

The Negishi coupling utilizes organozinc reagents and is known for its broad substrate scope and functional group tolerance. [11] Reaction Scheme:

2-Bromo-6-fluoro-5-methylphenylzinc chloride + Ar-X --(Pd catalyst)--> 2-(Aryl)-6-fluoro-5-methylbromobenzene + ZnClX

Suzuki Coupling

While this guide focuses on the preparation of Grignard, organolithium, and organozinc reagents, it is noteworthy that the bromoarene products from the Kumada or Negishi couplings can be further functionalized via a Suzuki coupling after conversion to the corresponding boronic acid or ester. The Suzuki coupling is a versatile and widely used reaction that couples an organoboron compound with an organic halide. [12]

Conclusion

The selective preparation of organometallic reagents from this compound provides a strategic entry point for the synthesis of a wide range of complex organic molecules. By carefully controlling the reaction conditions, researchers can favor the formation of Grignard, organolithium, or organozinc reagents with good regioselectivity, while minimizing the formation of benzyne intermediates. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel chemical entities with potential applications in drug discovery and materials science.

References

  • Kumada, M. Nickel and palladium complex-catalyzed cross-coupling reactions of organometallic reagents with organic halides. Pure and Applied Chemistry, 1980, 52(4), 669-679.
  • Concise Synthesis of Functionalized Benzocyclobutenones. PMC, [Link].

  • Negishi, E. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 1982, 15(11), 340-348.
  • One-Pot Generation of Functionalized Benzynes from Readily Available 2-Hydroxyphenylboronic Acids. The Journal of Organic Chemistry, [Link].

  • Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. PMC, [Link].

  • Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. ResearchGate, [Link].

  • Formation and Trapping of Benzyne. Semantic Scholar, [Link].

  • Grignard reagent - Wikipedia. Wikipedia, [Link].

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI, [Link].

  • The Grignard Reaction. University of Missouri–St. Louis, [Link].

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC, [Link].

  • Trapping reactive intermediates by cycloadditions. ChemTube3D, [Link].

  • Metal–halogen exchange - Wikipedia. Wikipedia, [Link].

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ETH Zürich, [Link].

  • The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Chemistry – A European Journal, [Link].

  • lithium halogen exchange #1 revised. University of Wisconsin-Madison, [Link].

  • Organic Syntheses Procedure. Organic Syntheses, [Link].

  • Mechanism of Lithium-Halogen Exchange and Related Reactions. SlideShare, [Link].

  • Directed (ortho) Metallation. University of Rochester, [Link].

  • The Aryne-Abramov Reaction as a 1,2-Benzdiyne Platform for the Generation and Solvent-Dependent Trapping of 3-Phosphonyl Benzyne. Organic Letters, [Link].

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing, [Link].

  • An Organotin Route for the Preparation of 2,6‐Bis(diphenylphosphino)bromo‐benzene and the Related Bis(Phosphine Oxide). European Journal of Inorganic Chemistry, [Link].

  • Preparation and Applications of Functionalized Organozinc Compounds. Science of Synthesis, [Link].

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific, [Link].

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Validation & Comparative

A Comparative Guide to a Crucial Pharmaceutical Intermediate: Analytical Methods for Confirming the Purity of 1,2-Dibromo-4-fluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the safety, efficacy, and quality of the final pharmaceutical product.[1][2] This guide provides a comprehensive comparison of analytical methods for confirming the purity of 1,2-Dibromo-4-fluoro-3-methylbenzene, a key building block in the synthesis of various pharmaceutical compounds. Ensuring the purity of this intermediate is a critical step in drug development and manufacturing.[1]

This document, authored for senior application scientists, will delve into the technical intricacies of various analytical techniques, explaining the rationale behind experimental choices and providing actionable protocols. We will explore the strengths and weaknesses of each method, supported by experimental data and authoritative references, to empower you to make informed decisions for your specific analytical needs.

The Importance of Purity in Pharmaceutical Intermediates

Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including starting materials, by-products of synthesis, and degradation products.[1] Even trace amounts of these impurities can have a significant impact on the safety and efficacy of the final drug product.[1] Therefore, regulatory authorities have established stringent guidelines for the identification and quantification of impurities.[3]

This compound is a halogenated aromatic compound. The presence of bromine and fluorine atoms, along with a methyl group on the benzene ring, presents unique analytical challenges and opportunities. The potential for isomeric impurities, where the positions of the substituents differ, necessitates the use of highly selective analytical methods.

A Comparative Overview of Key Analytical Techniques

A variety of analytical techniques can be employed to assess the purity of this compound. The most common and powerful methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[] Each technique offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.

The following sections will provide a detailed comparison of these methods, including their underlying principles, experimental protocols, and performance characteristics.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is a powerful separation technique ideally suited for the analysis of volatile and thermally stable compounds like this compound.[5][6] In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[6] The separation is based on the differential partitioning of the analytes between the two phases.[6]

Causality Behind Experimental Choices in GC

The choice of the GC column and detector is critical for achieving optimal separation and detection of this compound and its potential impurities.

  • Column Selection: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or DB-624, is typically recommended for the separation of halogenated aromatic compounds.[7] The choice of column length and film thickness will influence the resolution and analysis time.

  • Detector Selection:

    • Flame Ionization Detector (FID): FID is a robust and widely used detector that responds to most organic compounds.[8] It offers a wide linear range and is suitable for quantifying the main component and major impurities.[9] However, its response can be poor for compounds with a high content of halogens.[10]

    • Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides both separation and structural information, making it an invaluable tool for identifying unknown impurities.[11][12] The mass spectrum of a compound is a unique fingerprint that can be used for definitive identification.[12]

    • Halogen-Specific Detector (XSD): An XSD is highly selective for halogenated compounds and can provide very clean chromatograms with minimal interference from non-halogenated matrix components.[13] This can be particularly advantageous for detecting trace-level halogenated impurities.

Experimental Protocol: GC-FID for Purity Assessment

This protocol outlines a general procedure for the purity analysis of this compound using GC-FID. Method validation according to ICH guidelines is essential to ensure the reliability of the results.[2][14][15]

Instrumentation and Materials:

  • Gas Chromatograph equipped with a split/splitless inlet and Flame Ionization Detector.

  • Capillary Column: e.g., DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Sample: this compound, accurately weighed and dissolved in a suitable solvent (e.g., hexane or ethyl acetate).

  • Reference Standard: A certified reference standard of this compound.

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

Data Analysis: The purity is typically determined by area percent normalization, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, an internal or external standard method should be employed.

Performance Comparison: GC-FID vs. GC-MS
ParameterGC-FIDGC-MS
Selectivity Lower, based on retention time.Higher, based on retention time and mass spectrum.[10]
Sensitivity Generally good for organic compounds.Can be more sensitive for specific ions (in SIM mode).[16]
Identification Tentative, based on comparison with standards.[8]Definitive, based on mass spectral fragmentation patterns.[8]
Quantification More accurate with response factor correction.[10]Can be less accurate in full scan mode due to varying ionization efficiencies.[10]
Cost & Complexity Lower cost, simpler operation.[16]Higher cost, more complex operation.[8]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Prepared Sample Separate Separation in Column Inject->Separate Detect Detection (FID/MS) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report Purity Report

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is widely used in the pharmaceutical industry for purity determination.[17] Unlike GC, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[17] In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

Causality Behind Experimental Choices in HPLC

The choice of the HPLC mode, column, and mobile phase is crucial for the successful separation of this compound from its potential impurities, especially isomers.

  • Mode of Separation:

    • Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[17] It is well-suited for separating compounds based on differences in hydrophobicity.

    • Normal-Phase HPLC (NP-HPLC): NP-HPLC employs a polar stationary phase (e.g., silica) and a non-polar mobile phase.[18] It can be effective for separating isomers with minor differences in polarity.[18]

  • Column Selection: The choice of stationary phase chemistry (e.g., C18, C8, Phenyl) and particle size will significantly impact the separation efficiency and resolution. Smaller particle sizes (e.g., < 3 µm) in Ultra-High-Performance Liquid Chromatography (UHPLC) can provide faster analysis times and higher resolution.

  • Mobile Phase Composition: The ratio of the organic solvent to water in the mobile phase is a key parameter for controlling the retention and separation of analytes in RP-HPLC. The use of a buffer to control the pH of the mobile phase can be important if any of the analytes have ionizable functional groups.

Experimental Protocol: RP-HPLC for Isomeric Purity

This protocol provides a starting point for developing an RP-HPLC method for the analysis of this compound. Method development and validation are critical for ensuring the method is suitable for its intended purpose.[2][19][20]

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample: this compound, accurately weighed and dissolved in the mobile phase.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the analyte)

  • Mobile Phase Gradient: A gradient elution may be necessary to separate all impurities. For example:

    • 0-10 min: 50% B to 90% B

    • 10-15 min: Hold at 90% B

    • 15-16 min: 90% B to 50% B

    • 16-20 min: Hold at 50% B

Data Analysis: Similar to GC, purity can be determined by area percent normalization or by using an internal/external standard for more accurate quantification. Peak purity analysis using a diode array detector (DAD) can help to ensure that a chromatographic peak is not due to co-eluting components.[15]

Performance Comparison: RP-HPLC vs. NP-HPLC
ParameterReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica)
Mobile Phase Polar (e.g., Water/Acetonitrile)Non-polar (e.g., Hexane/Isopropanol)
Typical Analytes Non-polar to moderately polar compoundsPolar compounds, isomers
Reproducibility Generally more reproducibleCan be less reproducible due to mobile phase water content
Column Equilibration FasterSlower

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separation in Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report Purity Report

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules.[21][22] For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. Furthermore, quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a calibration curve of the analyte itself.[23][24]

Causality Behind Experimental Choices in NMR
  • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. The integration of the signals is directly proportional to the number of protons, which is the basis for qNMR.[23]

  • ¹⁹F NMR: The presence of a fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is highly sensitive and has a large chemical shift range, making it excellent for detecting and quantifying fluorinated impurities.[22][25][26]

  • qNMR: By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be accurately determined by comparing the integrals of the analyte and standard signals.[23][24] The choice of a suitable internal standard is critical; it should have signals that do not overlap with the analyte signals and be chemically stable.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

This protocol describes a general procedure for determining the purity of this compound using qNMR.

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • Internal Standard (e.g., maleic anhydride or another suitable standard with known purity).

  • Sample: this compound.

Sample Preparation:

  • Accurately weigh a known amount of the internal standard into a vial.

  • Accurately weigh a known amount of the this compound sample into the same vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

Data Processing and Calculation:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:[23]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Advantages and Disadvantages of qNMR
AdvantagesDisadvantages
Primary Method: Does not require a reference standard of the analyte.[24]Lower Sensitivity: Less sensitive than chromatographic methods for trace impurities.
Non-destructive: The sample can be recovered after analysis.[21][24]Potential for Signal Overlap: Impurity signals may overlap with the analyte or standard signals.
Provides Structural Information: Confirms the identity of the main component.Requires Careful Experimental Setup: Parameters like relaxation delay are critical for accuracy.[23]
Fast and Accurate: Can provide highly accurate results relatively quickly.[21]Higher Initial Instrument Cost: NMR spectrometers are expensive.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Analyte Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire Spectrum Dissolve->Acquire Prepared Sample Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate NMR Spectrum Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report Purity Report

Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[12] It is an exceptional tool for impurity profiling, enabling the detection and identification of trace-level impurities.[11][27] When coupled with a separation technique like GC or HPLC, it provides a powerful two-dimensional analysis.[3][12]

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.[11][27]

Causality Behind Experimental Choices in MS
  • Ionization Technique: The choice of ionization technique is critical. Electron ionization (EI) is commonly used in GC-MS and provides extensive fragmentation, which is useful for structural elucidation. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques often used in LC-MS that typically produce intact molecular ions.[27]

  • Mass Analyzer: Different mass analyzers (e.g., quadrupole, time-of-flight, Orbitrap) offer varying levels of resolution, mass accuracy, and scan speed. HRMS instruments like TOF and Orbitrap are particularly valuable for identifying unknown impurities.[27]

Application in Impurity Profiling

MS is particularly useful in the following scenarios:

  • Identification of Unknown Impurities: By analyzing the mass spectrum and fragmentation pattern, the structure of an unknown impurity can often be proposed.[11][27]

  • Trace-Level Detection: The high sensitivity of MS allows for the detection of impurities at very low levels.[11][12]

  • Confirmation of Identity: MS can be used to confirm the identity of known impurities by comparing their mass spectra to those of reference standards.

Summary of MS Capabilities
CapabilityDescription
High Sensitivity Enables the detection of trace-level impurities.[11][12]
High Selectivity Can distinguish between compounds with different masses.
Structural Information Fragmentation patterns provide clues about the molecule's structure.[11]
Accurate Mass Measurement HRMS can determine the elemental composition of an unknown.[11][27]

Conclusion: Selecting the Right Analytical Tool

The choice of the most appropriate analytical method for confirming the purity of this compound depends on the specific requirements of the analysis.

  • For routine quality control and quantification of the main component and major impurities, GC-FID is a robust and cost-effective choice.

  • For the separation and quantification of isomers and non-volatile impurities, HPLC is the preferred method.

  • For definitive identification of unknown impurities and comprehensive impurity profiling, GC-MS or LC-MS are indispensable.

  • For a primary, highly accurate purity assessment without the need for a specific reference standard of the analyte, qNMR is a powerful and reliable technique.

A combination of these techniques often provides the most comprehensive and reliable assessment of purity. For example, an HPLC method can be used for routine purity testing, while GC-MS and NMR can be employed to identify and characterize any unknown impurities that are detected. Ultimately, a well-validated and fit-for-purpose analytical method is crucial for ensuring the quality and safety of pharmaceutical products.[2]

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions. [Link]

  • Nod-Scl, J. R., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(10), 7136–7145. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. [Link]

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"confirming the regioselectivity of reactions with 1,2-Dibromo-4-fluoro-3-methylbenzene"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and protocol manual designed for researchers validating the regioselectivity of reactions involving 1,2-Dibromo-4-fluoro-3-methylbenzene .

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, Structural Biologists Status: Validated Methodologies for C1 vs. C2 Site Determination

Executive Summary: The Steric vs. Electronic Conflict

The scaffold This compound presents a classic regioselectivity dilemma common in fragment-based drug discovery (FBDD).

  • The Challenge: You have two chemically distinct bromine atoms.

    • C1-Br: Sterically accessible (flanked by H and Br). Para to Fluorine.[1][2]

    • C2-Br: Sterically congested (flanked by Br and Methyl). Meta to Fluorine.[1]

  • The Reaction Risk:

    • Palladium Catalysis (Suzuki/Buchwald): Steric hindrance typically directs oxidative addition to C1 .

    • Lithium-Halogen Exchange: While sterics favor C1, the inductive effect of Fluorine (closer to C2) and the "ortho-effect" can sometimes compete, though the formation of arynes (benzyne) is a dominant side-reaction pathway that must be suppressed.

This guide compares the analytical techniques required to definitively prove whether your reaction occurred at C1 or C2, providing a self-validating decision matrix for your electronic lab notebook.

Regioselectivity Prediction & Pathways

Before experimental validation, understanding the theoretical reactivity is crucial for experimental design.[3]

The Reactivity Landscape
FeatureC1-Position (Preferred)C2-Position (Challenging)
Steric Environment Open. Flanked by H(C6) and Br(C2).Crowded. "Sandwiched" between Br(C1) and Me(C3).
Electronic (F-effect) Para to Fluorine (-I, +M).[3]Meta to Fluorine (-I).[1]
Pd-Oxidative Addition Fast. Kinetic product.Slow. Requires specialized ligands (e.g., Buchwald biaryl phosphines).[3]
Li-Hal Exchange Forms 1-Li species

Benzyne risk.
Forms 2-Li species

Benzyne risk.
Visualizing the Pathways (Graphviz)

ReactionPathways Start 1,2-Dibromo-4-fluoro- 3-methylbenzene Pd_Cat Pd(0) Catalysis (Suzuki/Buchwald) Start->Pd_Cat Li_Ex Li-Halogen Exchange (n-BuLi, -78°C) Start->Li_Ex Prod_C1 Major Product (C1) (Sterically Favored) Pd_Cat->Prod_C1  Fast OA   Prod_C2 Minor Product (C2) (Sterically Hindered) Pd_Cat->Prod_C2  Slow OA   Li_Ex->Prod_C1  Trapping   Benzyne Benzyne Intermediate (Side Reaction) Li_Ex->Benzyne  Elimination  

Figure 1: Reaction landscape showing the kinetic preference for C1 functionalization and the high risk of benzyne formation during lithiation.[3]

Comparative Analysis of Confirmation Methods

Once a product is isolated, "guessing" based on steric rules is insufficient for publication or IND filing.[3] You must distinguish Isomer A (C1-sub) from Isomer B (C2-sub) .

Method 1: 1D NMR (Proton & Carbon)

Status: Indicative but inconclusive.

  • H-H Coupling: The aromatic protons H5 and H6 are ortho to each other in the starting material (

    
     Hz).
    
    • In both products, H5 and H6 remain adjacent.[3] The splitting pattern (doublet of doublets due to F-coupling) remains similar.

  • F-NMR: The chemical shift of Fluorine changes slightly depending on whether the modification is para (C1) or meta (C2), but without a reference standard for both isomers, this is unreliable.

Method 2: 2D NOESY / ROESY (The Gold Standard)

Status: Definitive & Self-Validating.

This is the primary method recommended for this guide. It relies on the spatial proximity of the Methyl group (C3) to the new substituent.

  • Scenario A (Reaction at C1):

    • The new group (R) is at C1.

    • The Methyl is at C3.

    • Distance: Far (

      
      ).
      
    • NOE Signal: NO correlation between Methyl-H and R-group protons.

  • Scenario B (Reaction at C2):

    • The new group (R) is at C2.

    • The Methyl is at C3.

    • Distance: Very close (Ortho relationship).

    • NOE Signal: STRONG correlation between Methyl-H and R-group protons.

Method 3: X-Ray Crystallography

Status: Absolute, but resource-heavy. Use this only if NOESY is ambiguous (e.g., if the R-group has no protons, like a nitrile or halide exchange).[3]

Experimental Protocol: The Validation Workflow

This protocol assumes a Suzuki coupling with Phenylboronic acid as the model reaction to confirm regioselectivity.

Step 1: Synthesis (Model Reaction)
  • Reagents: this compound (1.0 eq), Phenylboronic acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).[3]
  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly.

  • Condition: Heat to 80°C for 4 hours.

  • Observation: Monitor by HPLC. Expect one major peak (C1) and potentially a minor peak (C2).

Step 2: Structural Assignment (The Logic Gate)

Use the following logic gate to interpret your NMR data.

NMRLogic Start Isolate Product NOE_Check Run 2D NOESY: Is there a cross-peak between Methyl (2.3 ppm) and Phenyl (7.4 ppm)? Start->NOE_Check Result_C2 Product is C2-Substituted (1-Bromo-2-phenyl...) NOE_Check->Result_C2 YES (Strong) Result_C1 Product is C1-Substituted (1-Phenyl-2-bromo...) NOE_Check->Result_C1 NO (Absent)

Figure 2: NMR Decision Tree. The proximity of the C3-Methyl group is the internal ruler.

Step 3: Supporting Data (Expected Shifts)
SignalMultiplicityExpected Shift (ppm)Diagnostic Feature
Methyl (C3) Doublet (

Hz)
2.20 - 2.40Anchor Point. Used for NOE.
Aromatic H5 dd (

)
6.90 - 7.10Ortho to F.
Aromatic H6 dd (

)
7.20 - 7.50Para to Me.[3]
New Aryl Group Multiplet7.30 - 7.60Target. Check NOE to Methyl.

Critical Troubleshooting: The "Benzyne" Trap

If you attempt Lithium-Halogen Exchange (e.g., using


-BuLi) to functionalize this ring, you will likely observe a complex mixture or unexpected regioisomers.[3]
  • Mechanism: Lithium exchange at C1 produces a species with Li at C1 and Br at C2. This is unstable and eliminates LiBr to form 3-fluoro-4-methylbenzyne .

  • Consequence: Nucleophiles can attack the benzyne at either C1 or C2, destroying your intended regioselectivity.[3]

  • Solution:

    • Use Magnesium-Halogen Exchange (iPrMgCl·LiCl) at -40°C, which is less prone to elimination than Li-reagents.[3]

    • Stick to Palladium Catalysis where the oxidative addition step does not generate a benzyne intermediate.

References

  • Sigma-Aldrich. this compound Product Page. Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Regioselectivity. Link

  • Zhao, M., et al. (2016).[3][4] "Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives". Organic Letters. Link[4]

  • Yoneda Labs. Practical Guide to Suzuki-Miyaura Cross-Coupling. Link

  • Oxford Instruments. Distinguishing Regioisomers using Benchtop NMR Spectroscopy. Link

Sources

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